molecular formula C7H10ClNO B1648636 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole CAS No. 40500-39-8

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole

Cat. No.: B1648636
CAS No.: 40500-39-8
M. Wt: 159.61 g/mol
InChI Key: UJGNPVTYXYDJLB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a high-purity organic compound supplied for use as a key synthetic intermediate in research and development. This molecule, with the CAS number 40500-39-8 , has a molecular formula of C 7 H 10 ClNO and a molecular weight of 159.62 g/mol . Its structure features a reactive chloromethyl group attached to an isoxazole core, which makes it a versatile building block for further chemical transformations, particularly in medicinal chemistry and materials science. Researchers value this compound for its potential as a precursor in the synthesis of more complex molecules. The isoxazole scaffold is a privileged structure in drug discovery, and the chloromethyl group serves as an excellent handle for nucleophilic substitution reactions, allowing for the introduction of various amines, alcohols, and thiols . This enables the creation of diverse compound libraries for biological screening. Handling and Safety: This product requires careful handling. It is classified as harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and risk management information. Note: This product is intended for research purposes and is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

IUPAC Name

4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNPVTYXYDJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketone Precursor Synthesis

The oxazole ring can be constructed from β-diketone precursors. For 3-ethyl-5-methyl substitution:

  • Ethyl acetoacetate undergoes Claisen condensation with propionyl chloride under basic conditions to yield 3-ethyl-5-methyl-1,3-diketone
  • Alternative route: Cross-aldol condensation of methyl ethyl ketone with acetic anhydride using BF₃·Et₂O catalysis ()

Reaction equation:
$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{NaH}} \text{CH}3\text{C(O)CH(C}2\text{H}5\text{)CO}_2\text{Et}
$$

Oxazole Ring Formation

Treatment of the diketone with hydroxylamine hydrochloride in refluxing ethanol achieves cyclization ():
$$
\text{Diketone} + \text{NH}2\text{OH·HCl} \xrightarrow{\Delta} \text{Oxazole} + \text{H}2\text{O}
$$
Critical parameters :

  • Molar ratio 1:1.2 (diketone:NH₂OH·HCl)
  • Reaction time 6-8 hr at 80°C
  • Yields typically 65-78% ()

Chloromethylation Strategies

Direct Chlorination of Hydroxymethyl Intermediates

A two-step approach adapted from:

  • Mannich reaction : Treat 3-ethyl-5-methyl-1,2-oxazole with paraformaldehyde and HCl gas in 1,4-dioxane
    $$
    \text{Oxazole} + \text{(CH}2\text{O)}n \xrightarrow{\text{HCl (g)}} \text{4-(Hydroxymethyl) derivative}
    $$
  • Chlorination : React hydroxymethyl intermediate with SOCl₂ in CH₂Cl₂
    $$
    \text{HOCH}2\text{-Oxazole} + \text{SOCl}2 \rightarrow \text{ClCH}2\text{-Oxazole} + \text{SO}2 + \text{HCl}
    $$
    Optimization data :
Parameter Value Source
Temperature 0-5°C (step 1)
Reaction time 4 hr (step 2)
Yield 58-62% overall Estimated

One-Pot Chloromethylation

Modified from for enhanced atom economy:

  • Use trioxymethylene as formaldehyde source
  • Simultaneous HCl gas introduction during cyclization

Reaction scheme:
$$
\text{Diketone} + \text{NH}2\text{OH·HCl} + \text{(CH}2\text{O)}3 \xrightarrow{\text{HCl (g)}} \text{ClCH}2\text{-Oxazole}
$$
Advantages :

  • Eliminates isolation of intermediates
  • Reduces solvent consumption by 40%

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Use CH₂Cl₂/H₂O (3:1 v/v) for crude separation ()
  • Distillation : Fractional distillation under reduced pressure (0.1 mmHg) collects product at 98-102°C ()

Analytical Data Comparison

Property Reported Value Source
$$ ^1\text{H NMR} $$ (CDCl₃) δ 1.25 (t, 3H), 2.35 (s, 3H), 4.12 (q, 2H), 4.58 (s, 2H)
$$ ^{13}\text{C NMR} $$ 14.1 (CH₃), 21.3 (CH₃), 45.8 (CH₂Cl), 126.5-152.7 (Oxazole C) Calculated
HRMS m/z 159.0623 [M+H]⁺

Scale-Up Considerations

Industrial production would require modifications to lab protocols:

  • Continuous flow chemistry for cyclization step ()
    • Residence time: 12 min
    • Throughput: 2.8 kg/hr
  • HCl scrubbing systems to meet environmental regulations
  • QbD approach for critical quality attributes:
    • Chloromethyl content: 98.5-101.5%
    • Related substances: <0.5%

Emerging Methodologies

Photochemical Chlorination

Preliminary data suggest UV irradiation (254 nm) with Cl₂ gas in CCl₄ could achieve:

  • 89% conversion in 30 min
  • Reduced byproduct formation vs thermal methods

Biocatalytic Approaches

Engineered P450 enzymes show promise for:

  • Regioselective CH₂Cl installation
  • Water-based reaction media

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 4 serves as a primary site for nucleophilic substitution (SN2) due to the electron-withdrawing oxazole ring, which polarizes the C–Cl bond. Key reactions include:

NucleophileConditionsProductYieldReference
Sodium cyanide (NaCN)DMF, 60°C, 4h4-(Cyanomethyl)-3-ethyl-5-methyl-1,2-oxazole78%
Diethyl malonate anionNaH/THF, 25°C, 2h4-(Diethylmalonylmethyl)-3-ethyl-5-methyl-1,2-oxazole65%
Thiophenol (PhSH)K₂CO₃/EtOH, reflux, 6h4-(Phenylthiomethyl)-3-ethyl-5-methyl-1,2-oxazole82%

Mechanistic Insight : The reaction proceeds via a classic SN2 pathway, with the oxazole ring stabilizing the transition state through resonance effects .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation:

CatalystReagentProductYieldReference
Pd(PPh₃)₄Phenylboronic acid4-(Benzyl)-3-ethyl-5-methyl-1,2-oxazole70%
CuI/1,10-phenanthrolineTerminal alkynes4-(Alkynylmethyl)-3-ethyl-5-methyl-1,2-oxazole60–75%

Key Observation : Electron-rich arylboronic acids show higher reactivity in Suzuki–Miyaura couplings compared to alkyl variants .

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated oxazole derivatives:

BaseSolventProductYieldReference
KOtBuDMSO, 80°C3-Ethyl-5-methyl-1,2-oxazole-4-carbaldehyde55%
DBUToluene, reflux4-Vinyl-3-ethyl-5-methyl-1,2-oxazole48%

Limitation : Overly harsh conditions (>100°C) lead to decomposition of the oxazole ring .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

ReactantConditionsProductYieldReference
Benzoyl nitrile oxide80°C, 12h4-(Chloromethyl)-3-ethyl-5-methyl- oxadiazolo[3,2-a]oxazole63%

Note : Ring-opening reactions with hydrazines yield hydrazone derivatives, though yields are moderate (40–50%) .

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity is influenced by substituent positioning:

CompoundReaction with NaCNRelative Rate
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole78% yield1.0 (reference)
5-(Chloromethyl)-3-ethyl-4-methyl-1,2-oxazole62% yield0.79
4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole85% yield1.09

Explanation : Bromine’s superior leaving-group ability enhances substitution rates, while positional isomerism reduces nucleophilic accessibility .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural properties allow for the modification and development of new drugs with potential therapeutic effects, particularly in oncology and infectious diseases.

Biological Studies

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole has been investigated for its interactions with biological molecules. It demonstrates potential as a biochemical probe, facilitating studies on enzyme mechanisms and protein interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, modulating their functions and providing insights into enzymatic pathways.

Materials Science

The compound is utilized in developing advanced materials, including specialized polymers and resins. Its unique chemical properties allow for the creation of materials with tailored characteristics suitable for various industrial applications.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its versatility makes it suitable for various chemical processes, enhancing efficiency and product quality.

Similar Compounds

Compound NameStructural DifferencesPotential Applications
4-(Chloromethyl)-3-methyl-5-ethyl-1,2-oxazoleDifferent substitution patternMedicinal chemistry
4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazoleBromine instead of chlorineVarying reactivity
3-Ethyl-5-methyl-1,2-oxazoleLacks chloromethyl groupDifferent chemical properties

Uniqueness

The presence of the chloromethyl group imparts distinct reactivity to this compound compared to similar compounds. This feature enables further functionalization and makes it an essential intermediate in synthesizing more complex molecules.

Summary of Biological Activities

Activity TypeDescription
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines
Enzyme InteractionPotential to inhibit or activate specific enzymatic pathways
Biochemical ProbingUsed to study enzyme mechanisms through covalent interactions
Material DevelopmentApplication in creating specialized materials

Cytotoxicity Studies

Recent evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Research indicates that this compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies have suggested strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition.

Biochemical Probes

Due to its ability to form covalent bonds with nucleophilic sites in proteins, this compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

4-(Chloromethyl)-3-methyl-1,2-oxazole (CAS not specified)
  • Molecular formula: C₅H₆ClNO
  • Key differences : Lacks the ethyl (position 3) and methyl (position 5) groups present in the target compound.
  • Implications : Reduced steric hindrance may enhance reactivity at the chloromethyl site compared to the bulkier target compound .
4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole (CID 65239520)
  • Molecular formula: C₇H₈ClNO
  • Key differences : A cyclopropyl group replaces the ethyl group at position 5.
  • Implications : The strained cyclopropane ring may increase electrophilicity at the chloromethyl group, enabling unique ring-opening reactions .
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole (CAS not specified)
  • Molecular formula: C₈H₅ClFNO
  • Key differences : A benzoxazole core (fused benzene ring) with a fluorine atom at position 6.
  • Implications : The electron-withdrawing fluorine atom could activate the chloromethyl group for nucleophilic substitution, while the aromatic system enhances stability .

Heterocyclic Derivatives with Chloromethyl Groups

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8)
  • Molecular formula : C₇H₅ClN₄O
  • Key differences : Oxadiazole core with a pyridazine substituent.
  • Implications : The additional nitrogen atoms in pyridazine may improve binding to biological targets, making this compound relevant in drug discovery .
3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS 863669-57-2)
  • Molecular formula: C₈H₆ClNOS
  • Key differences : Isoxazole core with a thiophene substituent.
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 50737-29-6)
  • Molecular formula : C₁₀H₉ClN₂O
  • Key differences : Oxadiazole core with a 4-methylphenyl group.
  • Implications : The aromatic substituent increases hydrophobicity, which could enhance membrane permeability in bioactive molecules .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole Oxazole C₇H₁₀ClNO 159.62 ClCH₂ (C4), C₂H₅ (C3), CH₃ (C5) 2126160-22-1
4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole Oxazole C₇H₈ClNO 157.60 ClCH₂ (C4), cyclopropyl (C5) CID 65239520
3-(Chloromethyl)-7-fluoro-1,2-benzoxazole Benzoxazole C₈H₅ClFNO 185.59 ClCH₂ (C3), F (C7) N/A
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Oxadiazole C₇H₅ClN₄O 200.60 ClCH₂ (C5), pyridazine (C3) 1192150-19-8
3-(Chloromethyl)-5-thien-2-ylisoxazole Isoxazole C₈H₆ClNOS 199.65 ClCH₂ (C3), thiophene (C5) 863669-57-2

Biological Activity

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a molecular formula of C₇H₈ClN₃O. Its molecular weight is approximately 159.62 g/mol. The presence of the chloromethyl group at the 4-position enhances its reactivity, making it a valuable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The chloromethyl group may facilitate covalent or non-covalent binding to nucleophilic sites in these macromolecules, which can lead to modulation of their functions. This property positions the compound as a potential biochemical probe for studying enzyme mechanisms and developing therapeutic agents .

Applications in Scientific Research

This compound has several notable applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies : The compound has been investigated for its interactions with various biological molecules, demonstrating potential as a biochemical probe.
  • Materials Science : It is utilized in developing advanced materials, including polymers and resins with specific properties.
  • Industrial Applications : The compound finds use in producing specialty chemicals and intermediates for various industrial processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer PotentialInvestigated for cytotoxic effects against various cancer cell lines.
Enzyme InteractionPotential to inhibit or activate specific enzymatic pathways.
Biochemical ProbingUsed to study enzyme mechanisms through covalent interactions.
Material DevelopmentApplication in creating specialized materials with desired properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Cytotoxicity Studies : In vitro evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . For instance, preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines.
  • Enzyme Inhibition : Research indicates that the compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies suggest strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition .
  • Biochemical Probes : Due to its ability to form covalent bonds with nucleophilic sites in proteins, the compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) react in DMSO at elevated temperatures, followed by distillation and crystallization (65% yield reported) . Chlorination steps using reagents like phosphorus pentachloride or chlorine gas are critical for introducing the chloromethyl group, as seen in analogous oxazole syntheses . Yield optimization requires precise control of reaction time, solvent polarity, and temperature to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., chloromethyl, ethyl, methyl groups) through characteristic shifts (e.g., CH2_2Cl at δ ~4.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths, angles, and stereochemistry . ORTEP-3 aids in visualizing molecular geometry .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods, gloves, and eye protection due to potential irritancy (similar to structurally related oxazoles) . Avoid aqueous exposure to prevent hydrolysis of the chloromethyl group. Store in airtight containers at 2–8°C in a dry environment .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the ethyl and methyl groups may reduce reactivity. Computational DFT studies can model transition states to predict regioselectivity. Experimental validation involves monitoring reaction progress via HPLC and comparing yields with/without steric modifiers .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies between X-ray structures (e.g., bond angles) and NMR data (e.g., unexpected splitting) may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to probe conformational flexibility. Complement with quantum mechanical calculations (e.g., Gaussian) to simulate spectra and compare with experimental data .

Q. How can computational models predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess hydrolysis kinetics of the chloromethyl group. Pair with experimental stability tests (HPLC monitoring at pH 2–12) to validate predictions. Adjust computational parameters (e.g., force fields) to match observed degradation rates .

Q. What methodologies identify byproducts in large-scale syntheses of this compound?

  • Methodological Answer : LC-MS/MS with electrospray ionization detects trace impurities (e.g., dechlorinated or oxidized derivatives). Isotopic labeling (e.g., 13^{13}C or 2^{2}H) tracks reaction pathways. Compare with synthetic intermediates (e.g., 3-ethyl-5-methyl-1,2-oxazole) to identify unreacted precursors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
Reactant of Route 2
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole

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